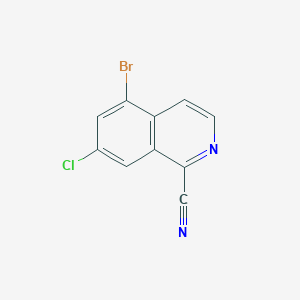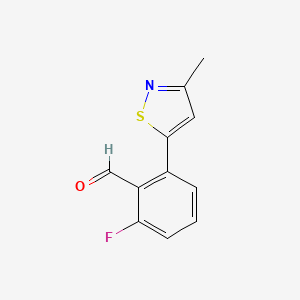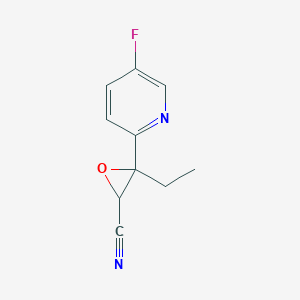
3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol . This compound is characterized by the presence of an oxirane ring, a fluoropyridine moiety, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoropyridine and ethyl oxirane.
Reaction Conditions: The reaction between 5-fluoropyridine and ethyl oxirane is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the oxirane ring.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile can be compared with similar compounds such as:
3-Ethyl-3-(5-chloropyridin-2-yl)oxirane-2-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-Ethyl-3-(5-bromopyridin-2-yl)oxirane-2-carbonitrile: Similar structure but with a bromine atom instead of fluorine.
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C10H9FN2O/c1-2-10(9(5-12)14-10)8-4-3-7(11)6-13-8/h3-4,6,9H,2H2,1H3 |
InChI Key |
WGXCXDGOOZURSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



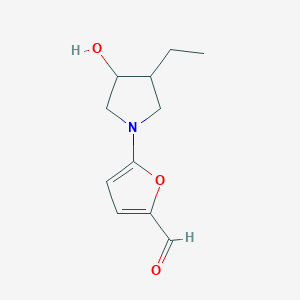
![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)

![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)

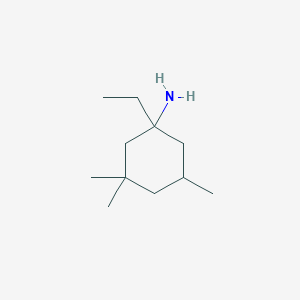
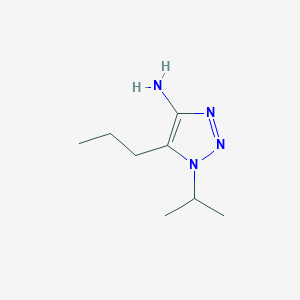
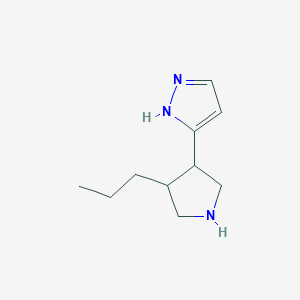
![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
